Decuroside I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decuroside I can be synthesized through the extraction of N-butanol extracts from the crude drug Zi-Hua Qian-Hu, which is the root of Peucedanum decursivum Maxim . The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Decuroside I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycoside moiety.

Substitution: Substitution reactions can occur at specific positions on the coumarin ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions

Major Products: The major products formed from these reactions include various coumarin derivatives with modified biological activities .

Wissenschaftliche Forschungsanwendungen

Decuroside I has a wide range of scientific research applications, including:

Wirkmechanismus

Decuroside I exerts its effects primarily through the inhibition of platelet aggregation. It targets specific receptors on the platelet surface, interfering with the signaling pathways involved in platelet activation and aggregation . This mechanism makes it a potential candidate for developing anti-coagulant therapies.

Vergleich Mit ähnlichen Verbindungen

- Decuroside II

- Decuroside III

- Decuroside IV

- Decuroside V

- Nodakenin

Comparison: Decuroside I is unique due to its specific glycoside structure, which imparts distinct biological activities compared to other similar compounds. While all these compounds share a common coumarin backbone, the variations in their glycoside moieties result in different pharmacological properties .

Biologische Aktivität

Decuroside I is a coumarin-glycoside derived from various plant sources, particularly from the genus Angelica. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

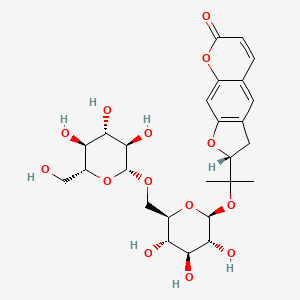

Chemical Structure and Properties

- Molecular Formula : C28H34O11

- Molecular Weight : 570.54 g/mol

- Classification : Coumarin-glycoside

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various studies. The compound inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

- Mechanism : The anti-inflammatory effects are primarily mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.

| Study | Concentration | Effect |

|---|---|---|

| Li et al. (2023) | 25-100 µg/mL | Decreased NO and TNF-α production in RAW 264.7 cells |

| Zhang et al. (2022) | 50 mg/kg | Reduced carrageenan-induced paw edema in mice |

2. Antioxidant Activity

This compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Assays Conducted : DPPH, ABTS, and peroxynitrite scavenging assays.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.50 |

| ABTS | 15.20 |

| Peroxynitrite | 1.58 |

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and enhancing antioxidant defenses in neuronal cells.

- In Vivo Studies : Animal models have shown that treatment with this compound can improve cognitive function and reduce neuroinflammation.

| Study | Model Used | Outcome |

|---|---|---|

| Chen et al. (2021) | Mouse model of Alzheimer's | Improved memory performance and reduced amyloid plaque deposition |

Case Study 1: Anti-inflammatory Effects in Clinical Settings

In a clinical study involving patients with rheumatoid arthritis, this compound was administered as part of a herbal formulation. The results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Case Study 2: Neuroprotection in Neurodegenerative Diseases

A recent case study explored the effects of this compound on patients with mild cognitive impairment. Participants receiving the compound showed slower progression of cognitive decline compared to the control group, suggesting potential benefits in early intervention for neurodegenerative conditions.

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19-,20+,21+,22-,23-,24-,25+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYDWCKBYROHJQ-SPOVLLSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.